molecular formula C11H11F3O2 B8802010 5-methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

5-methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No. B8802010
M. Wt: 232.20 g/mol
InChI Key: ITSJGTVWYFIFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

5-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3

InChI Key

ITSJGTVWYFIFMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-methoxy-1-indanone (1.00 g, 6.17 mmol) and trifluoromethyltrimethylsilane (1.32 g, 9.26 mmol) in dry THF (15 ml) was added 1.0M THF solution of tetrabutylammonium fluoride (0.05 ml) with ice-cooling. The reaction mixture was stirred at room temperature for 21 h. To a mixture was 1N HCl (20 ml). and stirred at room temperature for 25 h. The reaction mixture was diluted with CH2Cl2-water. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined solution was washed with water and brine, dried (MgSO4) and concentrated in vacuo to give crude product as a dark yellow oil. The crude product was purified by column chromatography on silica gel with hexane-ethyl acetate(5:1-3:1) to give Compound 62 (1.05 g, 73%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
CH2Cl2 water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

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